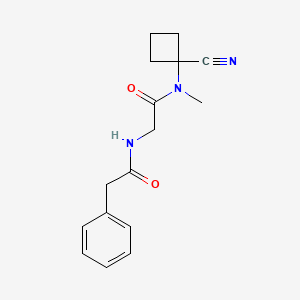
N-(1-cyanocyclobutyl)-N-methyl-2-(2-phenylacetamido)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyanocyclobutyl)-N-methyl-2-(2-phenylacetamido)acetamide, also known as CCPA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CCPA belongs to the class of compounds known as adenosine receptor agonists, which have been shown to have a wide range of effects on the central nervous system and other organ systems in the body.
作用機序
N-(1-cyanocyclobutyl)-N-methyl-2-(2-phenylacetamido)acetamide acts as an agonist at the adenosine receptor, a G protein-coupled receptor that is widely distributed throughout the body. Activation of the adenosine receptor by N-(1-cyanocyclobutyl)-N-methyl-2-(2-phenylacetamido)acetamide leads to a wide range of effects, including the inhibition of neurotransmitter release, the modulation of ion channels, and the activation of intracellular signaling pathways. These effects contribute to the therapeutic potential of N-(1-cyanocyclobutyl)-N-methyl-2-(2-phenylacetamido)acetamide in a variety of disease states.
Biochemical and Physiological Effects:
N-(1-cyanocyclobutyl)-N-methyl-2-(2-phenylacetamido)acetamide has been shown to have a wide range of biochemical and physiological effects, including the inhibition of platelet aggregation, the relaxation of blood vessels, and the modulation of immune function. These effects are mediated by the activation of the adenosine receptor and contribute to the potential therapeutic applications of N-(1-cyanocyclobutyl)-N-methyl-2-(2-phenylacetamido)acetamide.
実験室実験の利点と制限
One advantage of N-(1-cyanocyclobutyl)-N-methyl-2-(2-phenylacetamido)acetamide is its high selectivity for the adenosine receptor, which reduces the risk of off-target effects. Another advantage is its relatively low toxicity, which makes it a safe compound to use in laboratory experiments. However, one limitation of N-(1-cyanocyclobutyl)-N-methyl-2-(2-phenylacetamido)acetamide is its relatively short half-life, which may limit its effectiveness in certain applications.
将来の方向性
There are many potential future directions for research on N-(1-cyanocyclobutyl)-N-methyl-2-(2-phenylacetamido)acetamide, including the development of new synthetic methods for its production, the identification of new therapeutic applications, and the optimization of its pharmacological properties. One potential area of focus is the development of N-(1-cyanocyclobutyl)-N-methyl-2-(2-phenylacetamido)acetamide analogs with improved selectivity and potency, which could lead to the development of more effective therapeutics for a variety of diseases. Another area of focus is the exploration of the potential of N-(1-cyanocyclobutyl)-N-methyl-2-(2-phenylacetamido)acetamide as a tool for studying the adenosine receptor and its role in various physiological processes.
合成法
N-(1-cyanocyclobutyl)-N-methyl-2-(2-phenylacetamido)acetamide can be synthesized by a variety of methods, including the reaction of 1-cyanocyclobutane carboxylic acid with N-methyl-2-(2-phenylacetamido)acetyl chloride in the presence of a base such as triethylamine. The resulting product can be purified by column chromatography or other methods to obtain a pure sample of N-(1-cyanocyclobutyl)-N-methyl-2-(2-phenylacetamido)acetamide.
科学的研究の応用
N-(1-cyanocyclobutyl)-N-methyl-2-(2-phenylacetamido)acetamide has been extensively studied for its potential therapeutic applications in a variety of areas, including cardiovascular disease, cancer, and neurological disorders. In cardiovascular disease, N-(1-cyanocyclobutyl)-N-methyl-2-(2-phenylacetamido)acetamide has been shown to have a protective effect on the heart and blood vessels, reducing the risk of heart attack and stroke. In cancer, N-(1-cyanocyclobutyl)-N-methyl-2-(2-phenylacetamido)acetamide has been shown to inhibit the growth and spread of cancer cells, making it a potential candidate for cancer therapy. In neurological disorders, N-(1-cyanocyclobutyl)-N-methyl-2-(2-phenylacetamido)acetamide has been shown to have a protective effect on the brain, reducing the risk of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
N-[2-[(1-cyanocyclobutyl)-methylamino]-2-oxoethyl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-19(16(12-17)8-5-9-16)15(21)11-18-14(20)10-13-6-3-2-4-7-13/h2-4,6-7H,5,8-11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTKZMCVJFSDQGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CNC(=O)CC1=CC=CC=C1)C2(CCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclobutyl)-N-methyl-2-(2-phenylacetamido)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

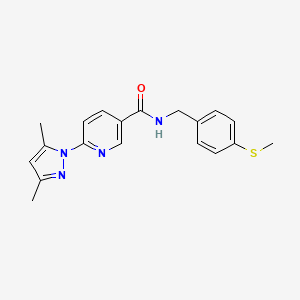
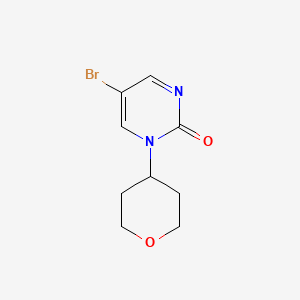
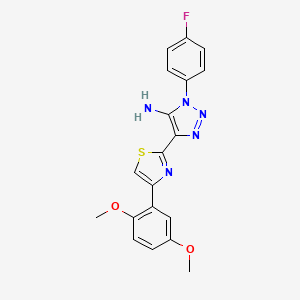
![(7-Methylpyrazolo[1,5-a]pyrimidin-3-yl)methanol](/img/structure/B2845571.png)
![8-Bromo-7-[2-(4-chlorophenyl)-2-oxoethyl]-3-methylpurine-2,6-dione](/img/no-structure.png)
![2-(2-chloro-6-fluorobenzyl)-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2845580.png)
![2-chloro-N-[2-(2,2-dimethylpyrrolidin-1-yl)ethyl]pyridine-4-carboxamide](/img/structure/B2845583.png)
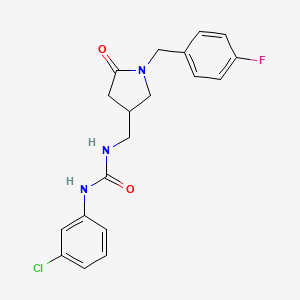
![N-(6-fluorobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2845585.png)
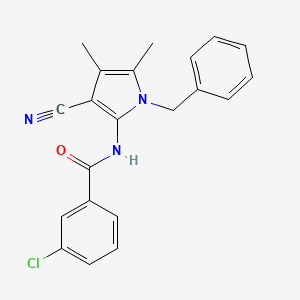
![N-(3-Imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-6-methylpyrazine-2-carboxamide](/img/structure/B2845587.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2845588.png)
![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3,3-dimethylbutanamide](/img/structure/B2845591.png)